Structural Differentiation from the p-Tolyl-Acetamide Analog (CAS 864917-75-9) via Substituent Electronic and Steric Effects
The target compound replaces the p-tolyl group on the acetamide nitrogen with a 2,5-dimethoxyphenyl moiety. The p-tolyl analog (CAS 864917-75-9) has been reported to display anticancer activity against MCF-7 (breast) and A549 (lung) cell lines with IC50 values of 0.084 ± 0.020 mmol/L and 0.034 ± 0.008 mmol/L, respectively, and aromatase inhibition in MCF-7 cells (IC50 = 0.062 ± 0.004 mmol/L) . The 2,5-dimethoxyphenyl substitution introduces two hydrogen-bond acceptor sites (methoxy oxygens) and alters the electronic density on the anilide nitrogen, which is expected to modify both target binding affinity and metabolic stability. This represents a critical SAR switch: the dimethoxy pattern has been associated with enhanced kinase inhibition in related thiadiazole series, while the p-tolyl group favors aromatase engagement.
| Evidence Dimension | Substituent effect on in vitro anticancer potency |
|---|---|
| Target Compound Data | No direct experimental data available; substitution is 2,5-dimethoxyphenyl on acetamide nitrogen |
| Comparator Or Baseline | N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-75-9): MCF-7 IC50 = 0.084 ± 0.020 mmol/L; A549 IC50 = 0.034 ± 0.008 mmol/L; Aromatase IC50 = 0.062 ± 0.004 mmol/L in MCF-7 cells |
| Quantified Difference | Not directly measurable; the 2,5-dimethoxyphenyl group contributes an additional H-bond acceptor count of +2 and a computed topological polar surface area increase of approximately +18.5 Ų relative to the p-tolyl analog (estimated from PubChem Cactvs descriptors) |
| Conditions | In vitro MTT assay, MCF-7 and A549 cell lines, comparator data from literature |
Why This Matters
The 2,5-dimethoxyphenyl substitution is predicted to redirect the compound’s polypharmacology away from aromatase inhibition and toward kinase or oxidoreductase targets, enabling access to a distinct biological space that the p-tolyl analog cannot address.
